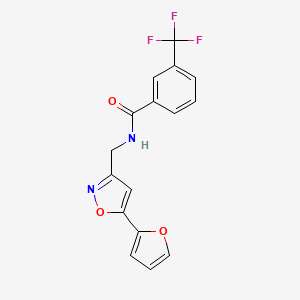

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

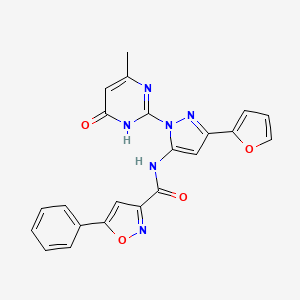

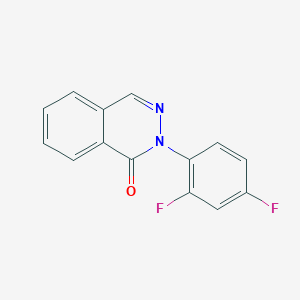

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a benzamide group, which is a carboxamide derived from benzoic acid. The presence of the cyclopropyl group and methyl groups also add to the complexity of this molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the benzamide group, and the various alkyl groups. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the amide group in the benzamide portion could potentially undergo hydrolysis, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents, while the nonpolar alkyl groups might make it more soluble in nonpolar solvents .Scientific Research Applications

Structural and Spectral Investigations

Research on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, emphasizes the importance of combined experimental and theoretical studies for understanding the chemical and physical properties of these compounds. Investigations include NMR, FT-IR spectroscopy, and X-ray diffraction techniques, aiding in the characterization of their molecular structures and potential reactivity (Viveka et al., 2016).

Electrocatalysis and Organic Synthesis

The electrocatalyzed N–N coupling and ring cleavage reactions of pyrazoles lead to the synthesis of new heterocyclic compounds. These processes demonstrate the utility of electrochemical methods in organic synthesis, offering mild reaction conditions and environmental compatibility (Zandi et al., 2021).

Antimicrobial and Anti-inflammatory Activities

N-Pyrazolyl benzamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Such compounds, by undergoing various chemical modifications, have shown potential in the development of new therapeutic agents for treating infections and inflammatory conditions (Fatima et al., 2015).

Synthesis and Bioactivity of Pyrazole Derivatives

The synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety and their screening for anti-inflammatory and antimicrobial activities highlight the versatility of pyrazole compounds in drug discovery. These studies suggest the potential for developing new compounds with targeted biological activities (Kendre et al., 2013).

Future Directions

properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-11-6-12(2)8-14(7-11)17(21)18-10-15-9-16(13-4-5-13)20(3)19-15/h6-9,13H,4-5,10H2,1-3H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYKBWZCLPZLHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,5-dimethylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2366563.png)

![2-[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2366564.png)

![2-{3-[(4-Bromophenyl)methyl]-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-8-yl}acetic acid](/img/structure/B2366566.png)